
Glucagon-like peptide 1
Overview
Description
Glucagon-like peptide 1 (GLP-1) is a 30-amino acid incretin hormone derived from proglucagon, primarily secreted by intestinal L-cells in response to nutrient ingestion . Its key physiological roles include glucose-dependent stimulation of insulin secretion, suppression of glucagon release, inhibition of gastric emptying, and promotion of satiety . GLP-1 also exhibits extra-pancreatic effects, such as cardioprotection, neuroprotection, and modulation of lipid metabolism and inflammation . However, its rapid degradation by dipeptidyl peptidase-4 (DPP-4) limits its therapeutic utility, leading to the development of degradation-resistant GLP-1 receptor agonists (GLP-1RAs) like exenatide and liraglutide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glucagon-like peptide 1 involves recombinant DNA technology. The cDNA encoding this compound is fused with glutathione S-transferase, which includes an enterokinase cleavage site. The recombinant fusion protein is then affinity purified and digested with enterokinase to yield the functional peptide .
Industrial Production Methods: Industrial production of this compound analogs, such as liraglutide and semaglutide, involves chemical synthesis and recombinant DNA technology. These methods ensure high purity and bioactivity of the peptide, making it suitable for therapeutic applications .
Chemical Reactions Analysis
Enzymatic Degradation
GLP-1 is rapidly degraded by enzymes, limiting its plasma half-life to ~2 minutes .
Structural Modifications and SAR Studies
Alanine scanning and mutagenesis studies identified residues critical for receptor binding and activity :
Conformational insights :
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Cyclization experiments (e.g., disulfide bridges between Cys¹⁶/Cys²⁰) confirmed helical segments (residues 11–21 and 23–34) are essential for receptor binding .
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Exendin-4, a DPP-4-resistant GLP-1 analog, retains potency via substitutions (e.g., Ser¹⁶→Glu, Arg¹⁸→Ala) .
Conjugation and Stabilization Strategies
To enhance pharmacokinetics, GLP-1 analogs employ:
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Albumin binding : CJC-1131 (drug affinity complex) and semaglutide (fatty acid conjugation at Lys²⁶) extend half-life to 46–63 hours .
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DPP-4 resistance : Substitutions at position 8 (e.g., Ala⁸→Aib⁸ in semaglutide) prevent enzymatic cleavage .
Comparative pharmacokinetics :
Analog | Modification | Half-Life | Receptor Affinity (EC₅₀) |
---|---|---|---|
Native GLP-1 | None | 2 min | 0.1 nM |
Liraglutide | Fatty acid chain at Lys²⁶ | 13 h | 0.12 nM |
Semaglutide | Aib⁸, Arg³⁴, fatty acid at Lys²⁶ | 63 h | 0.38 nM |
Receptor Binding and Activation Mechanisms
GLP-1 binds its receptor (GLP-1R), a class B GPCR, via a two-step mechanism :
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N-terminal domain (NTD) interaction : C-terminal helix (residues 23–36) binds NTD.
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Transmembrane domain (TMD) engagement : N-terminal residues (7–16) insert into TMD, activating Gαs and Gαq pathways.
Key interactions :
Scientific Research Applications
Type 2 Diabetes Management
GLP-1 receptor agonists (GLP-1 RAs) have revolutionized T2DM treatment by improving glycemic control and promoting weight loss. Semaglutide, for instance, has shown significant reductions in body weight and improvements in cardiovascular health markers among T2DM patients .
Cardiovascular Health
Recent studies indicate that GLP-1 RAs can reduce the risk of major adverse cardiovascular events in patients with T2DM. They improve systolic blood pressure and lipid profiles, contributing to overall cardiovascular health . The mechanism involves anti-inflammatory effects and enhancement of endothelial function.
Weight Management
GLP-1 therapies are effective for weight management due to their appetite-suppressing effects. Clinical trials have demonstrated substantial weight loss in individuals with obesity, even those without diabetes . This application is particularly relevant given the rising prevalence of obesity-related health issues.
Neurodegenerative Diseases
Emerging research suggests potential benefits of GLP-1 RAs in neurodegenerative diseases such as Alzheimer's and Parkinson's. These agents may slow disease progression through neuroprotective mechanisms and reduction of neuroinflammation . A notable case study involved a patient with type 1 diabetes who experienced improved metabolic control after initiating semaglutide therapy, highlighting its potential beyond traditional indications .
Non-Alcoholic Fatty Liver Disease (NAFLD)
GLP-1 RAs have shown promise in treating NAFLD by improving liver histology and reducing liver fat content. Their ability to enhance insulin sensitivity and reduce hepatic steatosis makes them a valuable option for patients with metabolic syndrome .
Other Applications
Research is ongoing into the use of GLP-1 therapies for conditions such as:
- Chronic kidney disease : Evidence suggests renal protective effects.
- Sleep apnea : Weight loss associated with GLP-1 therapy may alleviate symptoms.
- Lipodystrophy syndromes : Studies indicate efficacy in managing metabolic complications associated with these conditions .
Case Studies
Mechanism of Action
Glucagon-like peptide 1 exerts its effects by binding to the this compound receptor, a G-protein-coupled receptor. This binding activates downstream signaling pathways, leading to the augmentation of insulin secretion, inhibition of glucagon secretion, and slowing of gastric emptying. These actions collectively help regulate blood glucose levels and promote satiety .
Comparison with Similar Compounds
GLP-1 vs. GLP-2
Both GLP-1 and GLP-2 are derived from proglucagon but exhibit distinct biological functions (Table 1):
Parameter | GLP-1 | GLP-2 |
---|---|---|
Primary Source | Intestinal L-cells | Intestinal L-cells |
Receptor | GLP-1R (pancreas, brain, heart, kidney) | GLP-2R (gastrointestinal tract, enteric neurons) |
Key Functions | Insulin secretion, glucagon suppression, appetite regulation | Intestinal mucosal growth, nutrient absorption, gut barrier repair |
Therapeutic Use | Type 2 diabetes, obesity, cardiovascular protection | Short bowel syndrome, Crohn’s disease (preclinical) |
Degradation | Rapidly inactivated by DPP-4 (~2-minute half-life) | Slower degradation (~7-minute half-life) |
Clinical Agents | Exenatide, liraglutide, semaglutide | Teduglutide (approved for short bowel syndrome) |
GLP-1’s role in glucose homeostasis contrasts with GLP-2’s focus on intestinal adaptation. While GLP-1RAs are diabetes therapeutics, GLP-2 analogs like teduglutide enhance intestinal absorption in malabsorptive disorders .
GLP-1 vs. Glucose-Dependent Insulinotropic Polypeptide (GIP)
GIP, another incretin hormone, shares overlapping functions with GLP-1 but differs in receptor distribution and metabolic effects:
Parameter | GLP-1 | GIP |
---|---|---|
Source | Intestinal L-cells | Duodenal K-cells |
Receptor | GLP-1R (broad tissue expression) | GIPR (pancreas, adipose tissue, brain) |
Insulin Secretion | Glucose-dependent; preserved in type 2 diabetes | Blunted in type 2 diabetes |
Glucagon | Suppresses postprandial glucagon | Stimulates glucagon in hypoglycemia |
Adipose Effects | Promotes lipolysis, reduces fat deposition | Enhances lipid storage via GIPR in adipocytes |
Therapeutic Role | First-line incretin therapy for diabetes/obesity | Limited efficacy alone; dual GLP-1/GIP agonists (e.g., tirzepatide) show promise |
GIP’s role in lipid metabolism and its paradoxical effects on glucagon secretion limit its standalone utility, whereas GLP-1’s glucose-lowering and weight-loss benefits are well-established .
Key Research Findings
- Cardiovascular Benefits : GLP-1RAs reduce major adverse cardiovascular events (MACE) by 12–26%, attributed to anti-inflammatory and anti-atherogenic effects .
- Neuroprotection : GLP-1 crosses the blood-brain barrier, enhancing synaptic plasticity and reducing neuroinflammation in Parkinson’s and Alzheimer’s models .
- Hepatic Effects : GLP-1RAs improve hepatic steatosis and fibrosis in NAFLD patients, independent of weight loss .
- Bone Metabolism: GLP-1RAs may reduce fracture risk in osteoporosis by modulating bone turnover markers like osteocalcin .
Biological Activity
Glucagon-like peptide 1 (GLP-1) is a 31-amino acid peptide derived from the proglucagon gene, primarily secreted by intestinal L-cells in response to nutrient ingestion. It plays a crucial role in glucose metabolism and has garnered significant attention for its therapeutic potential in managing type 2 diabetes mellitus (T2DM) and obesity. This article explores the biological activities of GLP-1, its mechanisms of action, clinical implications, and recent research findings.
GLP-1 exerts multiple physiological effects that contribute to glucose homeostasis:
- Stimulation of Insulin Secretion : GLP-1 enhances insulin release from pancreatic β-cells in a glucose-dependent manner, which helps lower blood glucose levels postprandially .
- Inhibition of Glucagon Secretion : It suppresses glucagon release from pancreatic α-cells, reducing hepatic glucose production .
- Delay in Gastric Emptying : By slowing gastric emptying, GLP-1 reduces the rate of glucose absorption into the bloodstream, further aiding in glycemic control .
- Promotion of Satiety : GLP-1 influences central nervous system pathways to promote feelings of fullness, thereby decreasing food intake .
Biological Activities
The biological activities of GLP-1 have been extensively studied, particularly concerning its analogs and receptor agonists. Here are key findings:
Case Studies and Clinical Research
Recent clinical studies have highlighted the effectiveness of GLP-1 receptor agonists in managing diabetes and related conditions:
- Weight Management in Type 1 Diabetes : A case study involving a 36-year-old woman with long-standing type 1 diabetes demonstrated significant weight loss (16 kg) and improved glycemic control after treatment with semaglutide, a GLP-1 receptor agonist .
- Acute Pancreatitis Risk : A population-based case-control study found that treatment with GLP-1-based therapies like sitagliptin and exenatide was associated with an increased risk of hospitalization for acute pancreatitis . The adjusted odds ratio for acute pancreatitis was significantly higher among users compared to non-users.
- Cognitive Function : Secondary analyses from randomized clinical trials indicated that GLP-1 agonists were associated with a lower risk of cognitive impairment and dementia among patients with T2DM .
Structural Modifications and Analog Development
Research into structural modifications of GLP-1 has led to the development of more stable analogs that exhibit enhanced biological activity:
- N-terminal Modifications : Modifications such as [D-Ala(2)]GLP-1 showed improved glycemic control despite lower receptor binding affinity, indicating that decreased degradation rather than enhanced receptor interaction contributes to its efficacy .
- Chimeric Peptides : Studies on secretin-class chimeric peptides have demonstrated increased potency through specific modifications, enhancing their therapeutic potential against diabetes .
Q & A
Basic Research Questions
Q. What experimental models are optimal for studying GLP-1 secretion mechanisms in intestinal L-cells?
- Methodological Answer : Use in vitro models such as primary L-cell cultures or GLUTag cell lines to measure secretion via ELISA under varying nutrient stimuli (e.g., glucose, fatty acids). For in vivo studies, employ oral glucose tolerance tests (OGTT) with plasma GLP-1 measurements, distinguishing intact hormone (active) vs. total GLP-1 (including metabolites) using dipeptidyl peptidase IV (DPP-IV) inhibitors . Mass spectrometry can validate peptide processing and degradation pathways .
Q. How can researchers assess GLP-1's insulinotropic effects while controlling for confounding factors like glucagon suppression?
- Methodological Answer : Design hyperglycemic clamp studies with concurrent infusion of GLP-1 and somatostatin (to suppress endogenous insulin/glucagon). Measure C-peptide levels to isolate beta-cell activity. Use isolated human islets to quantify glucose-stimulated insulin secretion (GSIS) in the presence of GLP-1 receptor antagonists (e.g., exendin-9) to confirm specificity .
Q. What assays are recommended to evaluate GLP-1 receptor (GLP-1R) activation in target tissues?
- Methodological Answer : Utilize cAMP-Glo assays in GLP-1R-transfected HEK293 cells to quantify receptor activation. For tissue-specific responses, employ immunohistochemistry or RNAscope to localize GLP-1R expression in pancreatic islets, brain, or gastrointestinal sections. Validate functional responses via glucose tolerance tests in GLP-1R knockout (KO) mice .
Advanced Research Questions
Q. How can contradictory findings in long-term GLP-1 receptor agonist (GLP-1RA) studies (e.g., cardiovascular outcomes) be reconciled?
- Methodological Answer : Conduct meta-analyses with subgroup stratification by patient demographics (e.g., BMI, HbA1c baseline) and trial duration. Use sensitivity analyses to exclude studies with high bias risk (e.g., unblinded designs). Incorporate real-world data from registries to assess heterogeneity in clinical practice. Cross-reference unpublished trial data via platforms like ClinicalTrials.gov .
Q. What strategies optimize the design of dual GLP-1/glucagon receptor agonists to balance metabolic efficacy and safety?
- Methodological Answer : Employ rational peptide engineering by integrating glucagon's helical domain into exendin-4 scaffolds. Validate receptor co-activation using BRET (Bioluminescence Resonance Energy Transfer) assays. Test metabolic effects in diet-induced obese (DIO) mice with dual KO models to isolate receptor-specific actions. NMR spectroscopy ensures structural stability of hybrid peptides .
Q. How can researchers address discrepancies in GLP-1's neuroprotective effects across preclinical models?
- Methodological Answer : Standardize animal models (e.g., Alzheimer’s disease vs. Parkinson’s disease) and dosing regimens. Use intracerebroventricular (ICV) GLP-1 infusion to bypass peripheral metabolism. Quantify brain penetrance via radiolabeled GLP-1R agonists and PET imaging. Control for blood-brain barrier variability using KO mice or permeability enhancers .
Q. What methodologies best characterize post-translational modifications (PTMs) of GLP-1 in pathological states?
- Methodological Answer : Apply tandem mass spectrometry (MS/MS) to identify PTMs (e.g., phosphorylation, oxidation) in plasma or tissue samples from diabetic vs. non-diabetic cohorts. Use isotopic labeling to track degradation kinetics. Pair with in silico tools like Skyline for PTM prediction and validation .
Q. How should conflicting data on GLP-1's role in β-cell proliferation be resolved?
- Methodological Answer : Combine lineage-tracing models (e.g., Insulin-CreERT2) with EdU/BrdU labeling to quantify β-cell replication in vivo. Compare results across species (e.g., human islet grafts in mice vs. rodent models). Control for paracrine effects by co-culturing islets with GLP-1-secreting cells .
Methodological and Data Analysis Questions
Q. What systematic review frameworks are robust for synthesizing GLP-1RA clinical trial data?
- Methodological Answer : Follow PRISMA guidelines with search terms like "(glucagon-like peptide 1) AND (randomized controlled trial)" across PubMed, Scopus, and Cochrane Library. Exclude non-English studies and non-original research (e.g., reviews). Use the GRADE system to evaluate evidence quality and address publication bias via funnel plots .
Q. How can researchers mitigate batch variability in synthetic GLP-1 analogs during preclinical testing?
- Methodological Answer : Implement HPLC-MS to verify peptide purity (>95%) and stability. Use standardized storage conditions (e.g., -80°C lyophilization) and avoid freeze-thaw cycles. Validate bioactivity across batches via cAMP assays in GLP-1R-expressing cells .
Q. What statistical approaches handle missing data in longitudinal GLP-1 studies?
- Methodological Answer : Apply multiple imputation (MI) for missing endpoint data (e.g., HbA1c) under the missing-at-random assumption. Use mixed-effects models to account for participant dropout. Sensitivity analyses (e.g., worst-case scenarios) validate robustness .
Q. Experimental Design Challenges
Q. How to differentiate GLP-1's direct vs. indirect effects on appetite regulation?
- Methodological Answer : Use conditional KO mice with GLP-1R deletion in specific brain regions (e.g., nucleus tractus solitarius). Pair with pharmacogenetic activation of vagal afferents. Measure neuronal activity via FosB immunohistochemistry after GLP-1 infusion .
Q. What controls are essential when studying GLP-1's impact on gut motility?
- Methodological Answer : Include sham-operated controls in in vivo motility assays (e.g., colonic bead expulsion). Administer GLP-1R antagonists (e.g., JANT-4) to confirm receptor specificity. Control for circadian rhythm by standardizing feeding/fasting cycles .
Q. How to validate cross-species translatability of GLP-1 findings (e.g., rodent to human)?
- Methodological Answer : Compare receptor binding affinities using surface plasmon resonance (SPR). Test humanized GLP-1R knock-in mice. Use organoid models derived from human intestinal L-cells for ex vivo validation .
Q. What protocols ensure reproducibility in GLP-1 fragment synthesis (e.g., 7-36 amide)?
Properties
CAS No. |
89750-14-1 |
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Molecular Formula |
C149H226N40O45 |
Molecular Weight |
3297.6 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 |
InChI Key |
DTHNMHAUYICORS-KTKZVXAJSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N |
sequence |
HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR |
Synonyms |
GLP-I (1-37) glucagon-like peptide 1 (1-37) glucagon-like peptide I (1-37) proglucagon (72-108) |
Origin of Product |
United States |
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